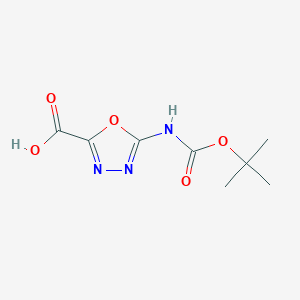
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with an oxadiazole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to batch processes .
化学反応の分析
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Deprotection Reactions: Reagents such as TFA, HCl, and oxalyl chloride in methanol can be used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are typically substituted oxadiazole derivatives.
Deprotection Reactions: The major product is the free amine, along with by-products such as carbon dioxide and tert-butyl cation.
科学的研究の応用
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid has various applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid involves the following steps:
Protection of Amino Groups: The Boc group protects the amino group from unwanted reactions during synthesis.
Deprotection: Under acidic conditions, the Boc group is cleaved, releasing the free amine which can then participate in further reactions.
Interaction with Molecular Targets: The oxadiazole ring can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group protecting an amino group and are used in peptide synthesis.
Oxadiazole derivatives: Compounds with the oxadiazole ring structure, which are used in various chemical and pharmaceutical applications.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the combination of the Boc-protected amino group and the oxadiazole ring. This combination provides both protection during synthesis and specific chemical properties that can be exploited in various applications .
特性
分子式 |
C8H11N3O5 |
|---|---|
分子量 |
229.19 g/mol |
IUPAC名 |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O5/c1-8(2,3)16-7(14)9-6-11-10-4(15-6)5(12)13/h1-3H3,(H,12,13)(H,9,11,14) |
InChIキー |
RGQRNENFWWUQJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NN=C(O1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15206344.png)
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
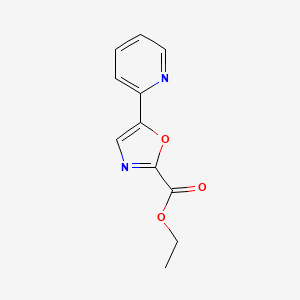

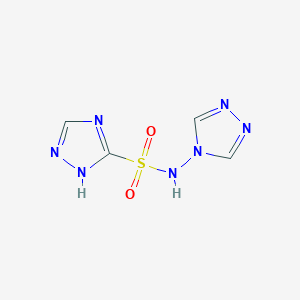
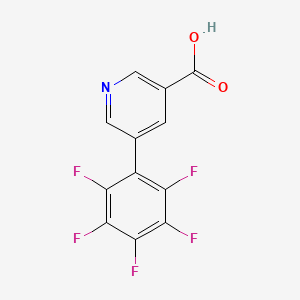
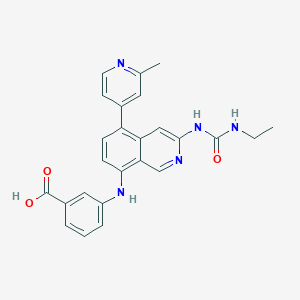

![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
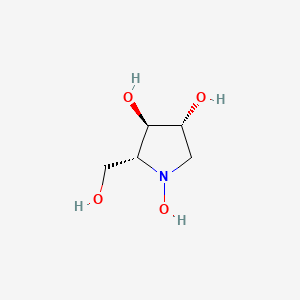
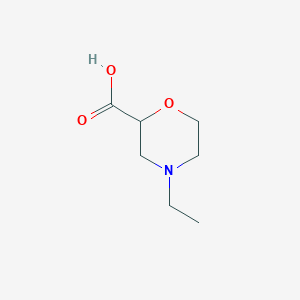

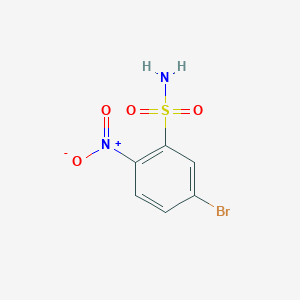
![4-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B15206422.png)
